molecular formula C12H20N2O B8491187 3-(3-Aminopropoxy)-N,N-dimethylbenzenemethanamine

3-(3-Aminopropoxy)-N,N-dimethylbenzenemethanamine

Cat. No. B8491187
M. Wt: 208.30 g/mol
InChI Key: ZEQMMXMSZSMEND-UHFFFAOYSA-N
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Patent
US05021429

Procedure details

2-[3-[3-(N,N-Dimethylaminomethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione (25 g) was treated with 30% ethanolic methylamine (150 ml). After 24 hr at room temperature ether (100 ml) was added and a solid was filtered off. The filtrate was distilled to give the title compound as a yellow oil (12.3 g) b.p. 102°-112° (0.2 mm). TLC silica; ethyl acetate:isopropanol:water:0.88 ammonia Rf 0.25.
Name
2-[3-[3-(N,N-Dimethylaminomethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:23]=[CH:24][CH:25]=1)[O:8][CH2:9][CH2:10][CH2:11][N:12]1C(=O)C2C(=CC=CC=2)C1=O)[CH3:3].CN>CCOCC>[NH2:12][CH2:11][CH2:10][CH2:9][O:8][C:7]1[CH:6]=[C:5]([CH2:4][N:2]([CH3:1])[CH3:3])[CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
2-[3-[3-(N,N-Dimethylaminomethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione
Quantity
25 g
Type
reactant
Smiles
CN(C)CC=1C=C(OCCCN2C(C3=CC=CC=C3C2=O)=O)C=CC1
Name
Quantity
150 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a solid was filtered off
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Name
Type
product
Smiles
NCCCOC=1C=C(C=CC1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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